BenchChemオンラインストアへようこそ!

N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea

Cannabinoid Receptor Binding Affinity CB2 Agonist

N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea (CAS 477864-64-5), widely known by its research code GW833972A, is a high-affinity, highly selective agonist for the cannabinoid receptor type 2 (CB2). It is characterized by a core pyridine-urea-phenyl scaffold substituted with chlorine and trifluoromethyl groups.

Molecular Formula C18H13ClF3N5O
Molecular Weight 407.8 g/mol
CAS No. 477864-64-5
Cat. No. B3140025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea
CAS477864-64-5
Molecular FormulaC18H13ClF3N5O
Molecular Weight407.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C18H13ClF3N5O/c19-13-9-11(18(20,21)22)10-23-16(13)26-14-7-4-8-15(25-14)27-17(28)24-12-5-2-1-3-6-12/h1-10H,(H3,23,24,25,26,27,28)
InChIKeyZAAVMYHIIXFUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 477864-64-5 (GW833972A) Procurement Guide: Potency and Selectivity of a High-Affinity CB2 Agonist


N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea (CAS 477864-64-5), widely known by its research code GW833972A, is a high-affinity, highly selective agonist for the cannabinoid receptor type 2 (CB2). It is characterized by a core pyridine-urea-phenyl scaffold substituted with chlorine and trifluoromethyl groups [1]. Its pharmacological profile is defined by a sub-10 nM binding affinity (Ki) for the human CB2 receptor and a >1000-fold selectivity window over the cannabinoid receptor type 1 (CB1), making it a precision tool for dissecting CB2-mediated pathways [2]. Beyond its canonical receptor activity, the compound has been identified as a pharmacological degrader of the BMAL2 transcription factor, presenting a unique, dual-target mechanism of action that is distinct among its closest analogs [3].

Procurement Rationale for CAS 477864-64-5: Why CB2 Agonists Are Not Interchangeable


Attempting to substitute CAS 477864-64-5 with another common CB2 agonist such as JWH-015 or HU-308 introduces significant risks to experimental reproducibility and therapeutic validity. These compounds form a chemically heterogeneous class with a 100-fold range in CB2 affinity (Ki values from 3.4 nM to >22.7 nM) and profoundly different selectivity windows (from 27-fold to >1000-fold) [1]. This translates to a high risk of off-target CB1 engagement at varying concentrations, which can invalidate functional assays. Furthermore, the unique molecular pharmacology of GW833972A extends beyond simple receptor agonism to include non-receptor-mediated protein degradation (BMAL2), a feature absent in other CB2 tool compounds [2]. The quantitative evidence below details the precise data points that differentiate this compound.

Head-to-Head Quantitative Differentiation of CAS 477864-64-5 (GW833972A)


CB2 Receptor Binding Affinity: GW833972A vs. JWH-015 and HU-308

GW833972A demonstrates a binding affinity (Ki) of 7.83 nM for the human CB2 receptor, making it approximately 1.8-fold more potent than the commonly used tool compound JWH-015 (Ki = 13.8 nM) and 2.9-fold more potent than HU-308 (Ki = 22.7 nM) [REFS-1, REFS-2, REFS-3]. This higher affinity translates to a requirement for lower compound concentrations to achieve the same level of receptor occupancy, a critical factor in dose-response studies.

Cannabinoid Receptor Binding Affinity CB2 Agonist

CB2-over-CB1 Selectivity Ratio: GW833972A vs. AM1241

GW833972A exhibits a >1000-fold selectivity for the CB2 receptor over the CB1 receptor . This selectivity window is substantially larger than that of AM1241, a widely-used CB2 agonist which shows only an 82-fold selectivity [1]. This 12-fold improvement in receptor specificity ensures that even at saturating concentrations for CB2, GW833972A will not meaningfully activate central CB1 receptors, a major source of psychoactive and off-target effects.

Cannabinoid Receptor Selectivity CB1 Agonist

Functional Inhibition of Airway Sensory Nerves: GW833972A Potency (EC50)

In an isolated guinea pig vagus nerve preparation, GW833972A inhibited depolarization induced by the tussive agent capsaicin with an EC50 of 33.9 µM [1]. This functional activity at a peripheral nerve target is a direct disease-relevant pharmacodynamic measure not typically reported for comparators like HU-308 or JWH-015 in the same functional context. The data confirms the compound's stability and efficacy in a native tissue environment.

Sensory Nerve Airway Inflammation Cough Suppression

Non-Canonical BMAL2 Degradation: A Unique Mechanism for GW833972A

GW833972A has been shown to bind BMAL2 with high affinity, facilitating its protein degradation and consequently reducing RAD51 expression and DNA damage repair capacity in ovarian clear cell carcinoma (OCCC) [1]. This mechanism is pharmacologically distinct from its CB2 agonism and is not shared by typical CB2 agonists like JWH-015 or HU-308, for which no BMAL2 engagement data has been reported [2]. This dual activity offers a unique research tool for studying the intersection of endocannabinoid signaling and DNA repair pathways.

BMAL2 Targeted Protein Degradation Ovarian Cancer

Recommended Applications for CAS 477864-64-5 Based on Differentiated Evidence


Definitive CB2 Pathway Dissection Without CB1 Interference

Based on its >1000-fold selectivity window, GW833972A is the gold-standard tool compound for studies where even minor CB1 activation would confound results. This is critical for research into peripheral inflammation, immune modulation, and pain, where CB1-mediated psychoactive, hypothermic, or cardiovascular side effects must be rigorously excluded to prove CB2-mediated efficacy. The <10 nM potency ensures that low, highly selective doses can be used.

Cough and Sensory Nerve Hyperreactivity Models

The direct functional evidence showing GW833972A inhibition of capsaicin- and saline-induced vagus nerve depolarization makes it the first-line tool for respiratory pharmacology. For studies on chronic cough, asthma, or other conditions of airway sensory nerve hyperreactivity, this compound offers a validated functional benchmark that cannot be assumed from receptor binding data alone for other CB2 agonists. [1]

Investigating BMAL2-Dependent Oncogenesis and DNA Repair

GW833972A's unique ability to induce BMAL2 degradation makes it an essential chemical probe for a novel area of oncology research. In Ovarian Clear Cell Carcinoma (OCCC) and potentially other BMAL2-dependent cancers, this compound can be used to dissect the role of BMAL2 in DNA damage repair pathways and evaluate synergies with PARP inhibitors, applications wholly inaccessible to other CB2 agonists. [2]

Quote Request

Request a Quote for N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.